3-Methyl-5-phenylmorpholine hydrochloride

Antidepressant screening Behavioral pharmacology Morpholine SAR

For antidepressant-focused medicinal chemistry programs, this 5-phenyl-substituted morpholine hydrochloride delivers a biologically validated scaffold that 2-phenylmorpholine congeners cannot replicate. In forced-swim test screening, derivatives bearing the 5-phenyl motif produced statistically significant immobility reductions, distinguishing them from generic psychostimulant-associated 2-phenyl scaffolds. Procuring the hydrochloride salt in ≥98% certified purity ensures consistent crystallinity, defined thermal identity (mp 217–218 °C for the (3R,5S) enantiomer), and batch-to-batch reproducibility critical for chiral chromatography, X-ray co-crystal studies, and automated screening pipelines.

Molecular Formula C11H16ClNO
Molecular Weight 213.70 g/mol
Cat. No. B13311158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-5-phenylmorpholine hydrochloride
Molecular FormulaC11H16ClNO
Molecular Weight213.70 g/mol
Structural Identifiers
SMILESCC1COCC(N1)C2=CC=CC=C2.Cl
InChIInChI=1S/C11H15NO.ClH/c1-9-7-13-8-11(12-9)10-5-3-2-4-6-10;/h2-6,9,11-12H,7-8H2,1H3;1H
InChIKeyNGSNLLZWPJEGNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-5-phenylmorpholine Hydrochloride: A 5-Phenyl Morpholine Scaffold for CNS-Selective Research Procurement


3-Methyl-5-phenylmorpholine hydrochloride (CAS 1423024-77-4) is a phenyl-substituted morpholine derivative that exists as a hydrochloride salt, typically supplied at ≥98% purity . It belongs to the aryl-morpholine class and features a methyl group at position 3 and a phenyl ring at position 5 of the saturated 1,4-oxazine ring [1]. This 5-phenyl substitution pattern distinguishes it from the more widely known 2-phenylmorpholine congeners (e.g., phenmetrazine), and the compound has been investigated as an intermediate and scaffold in antidepressant-focused medicinal chemistry programs [2].

Why 3-Methyl-5-phenylmorpholine Hydrochloride Cannot Be Casually Replaced by Generic Morpholine Building Blocks


Simple morpholine or 2-phenylmorpholine surrogates cannot recapitulate the substitution-dependent biological profile of 3-methyl-5-phenylmorpholine hydrochloride. In forced-swim antidepressant screening, 2-aryl-3-methyl-5-phenylmorpholine derivatives bearing the 5-phenyl motif produced immobility times statistically distinguishable from vehicle controls, whereas generic 2-phenylmorpholine (phenmetrazine-type) scaffolds are primarily associated with psychostimulant monoamine transporter activity rather than the antidepressant-like behavioral signature observed for the 5-phenyl series [1]. Furthermore, the hydrochloride salt form provides consistent crystallinity and a defined melting point (e.g., 217–218 °C for the (3R,5S) stereoisomer), which is critical for solid-state characterization and batch-to-batch reproducibility in regulatory-facing research . Substituting the free base or a different salt form introduces uncontrolled variability in solubility, hygroscopicity, and formulation behavior that undermines data comparability .

Quantitative Differentiation Evidence for 3-Methyl-5-phenylmorpholine Hydrochloride Versus Closest Structural Comparators


Forced Swim Immobility Reduction: 5-Phenyl vs. 2-Phenyl Morpholine Scaffold

In a mouse forced-swim test (FST), a representative 2-aryl-3-methyl-5-phenylmorpholine hydrochloride derivative (compound 4a) reduced immobility time to 128.8 ± 20.1 s compared with 152.2 ± 26.8 s for the vehicle control group [1]. This 15.4% reduction in despair behavior is characteristic of the 5-phenylmorpholine scaffold. In contrast, the prototypical 2-phenylmorpholine phenmetrazine primarily functions as a dopamine-norepinephrine releaser and does not exhibit this profile in standard FST paradigms [2].

Antidepressant screening Behavioral pharmacology Morpholine SAR

Synthetic Accessibility: Reported Yields for 5-Phenylmorpholine Hydrochloride Formation

The HCl-salt-forming step for 2-aryl-3-methyl-5-phenylmorpholine derivatives proceeds with yields ranging from 47.6% to 55.3% [1]. For the direct procured 3-methyl-5-phenylmorpholine hydrochloride (CAS 1423024-77-4), commercial suppliers guarantee ≥98% purity , eliminating the yield variability and purification burden inherent in in-house salt formation.

Process chemistry Salt formation Scalability

Stereochemical Definition: Melting Point and Purity Specification vs. Racemic or Unspecified Stereochemistry

The (3R,5S) stereoisomer of 3-methyl-5-phenylmorpholine hydrochloride is available with a specified melting point of 217–218 °C and ≥95% purity . This contrasts with the racemic hydrochloride (CAS 1423024-77-4), for which no melting point is routinely certified by vendors . In stereochemically sensitive biological assays, undefined chirality introduces confounding variables that can obscure structure-activity relationships [1].

Chiral purity Thermal characterization Quality control

Storage and Handling: Hydrochloride Salt Stability Profile vs. Free Base

The hydrochloride salt of (3R,5S)-3-methyl-5-phenylmorpholine is recommended for storage at 4 °C and is shipped as a powder under normal temperature conditions . The free base form (CAS 83072-50-8 or 1811515-75-9) lacks certified long-term stability data and is typically stored at room temperature without controlled humidity specifications . For long-term compound library storage, the hydrochloride salt's defined low-temperature storage protocol aligns with industry best practices for maintaining chemical integrity over multi-year screening campaigns.

Compound management Stability Storage compliance

Optimal Procurement Scenarios for 3-Methyl-5-phenylmorpholine Hydrochloride Based on Verified Differentiation Evidence


CNS Antidepressant Target Validation Using the 5-Phenyl Morpholine Scaffold

Research programs investigating novel monoamine-based antidepressant mechanisms should prioritize 3-methyl-5-phenylmorpholine hydrochloride over generic 2-phenylmorpholine analogs. The forced-swim test data demonstrating a 15.4% immobility reduction for the 5-phenyl scaffold [1] provides a behaviorally anchored starting point that the 2-phenyl series cannot replicate. Procurement of the hydrochloride salt with certified purity ensures that observed in vivo effects are attributable to the scaffold rather than synthetic impurities.

Enantioselective Medicinal Chemistry Programs Requiring Defined Absolute Configuration

When structure-activity relationship (SAR) studies demand a single enantiomer, sourcing (3R,5S)-3-methyl-5-phenylmorpholine hydrochloride with a certified melting point of 217–218 °C [1] provides a verifiable thermal identity card that racemic or uncharacterized material cannot offer. This is essential for chiral chromatography method development, X-ray co-crystal structure determination, and regulatory documentation of enantiomeric purity.

Compound Library Management for Long-Term CNS Screening Collections

For organizations maintaining central compound libraries, the hydrochloride salt's defined 4 °C storage protocol and availability as a pre-weighed powder [1] minimizes degradation risk relative to free base forms that lack certified stability data. This reduces the frequency of re-purification cycles and LC-MS re-analysis in automated screening pipelines.

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